Methyl picolinate
Overview
Description
Methyl picolinate (MP) exists in two conformers i.e s-trans and s-cis. Molecular structure of these forms has been investigated by gas electron diffraction.
This compound is a member of pyridines and an aromatic carboxylic acid.
Scientific Research Applications
Fire and Explosion Characteristics in Industrial Processes
Methyl picolinate, specifically 3-methyl pyridine (3-picoline), is utilized in the production of vitamin B3. A study by Yun et al. (2007) explored the influence of inert steam on the flammability characteristics of 3-picoline in manufacturing processes. They found that adding steam significantly reduces safety-related parameters and flammability hazard degrees, enhancing the safety of the process.
Use in Fluorescence Biolabeling
Gomes et al. (2013) demonstrated the application of fluorescent silica nanoparticles containing a lanthanide picolinate complex for biolabeling. These nanoparticles, used with Candida albicans cells, showed improved uptake and cell labeling when the silica surfaces were methylated, indicating a new strategy for enhancing the efficiency of biolabels.
Application in Chemical Synthesis and Herbicides
This compound is also significant in chemical synthesis. Sammakia and Jacobs (1999) found that picolinic acid and methyl picolinic acid are excellent partners in the Mitsunobu reaction, with the resulting esters being cleavable under neutral conditions. Furthermore, Feng et al. (2023) discussed the synthesis of novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid compounds, demonstrating their potential as synthetic auxin herbicides.
Involvement in Material Science and Luminescence Studies
This compound, as part of the compound [CuI(4-pic)]4, demonstrates interesting properties in material science. Cariati et al. (2000) explored the solvent- and vapor-induced isomerization between luminescent solids containing this compound. They observed a change in emission color due to this isomerization, indicating its potential use in luminescence-based applications.
Safety and Hazards
Mechanism of Action
Target of Action
Methyl picolinate is a remarkable class of synthetic auxin herbicides . It primarily targets the auxin-signaling F-box protein 5 (AFB5) in plants . AFB5 is a receptor that plays a crucial role in the growth and development of plants by regulating the auxin hormone signaling pathway .
Mode of Action
This compound interacts with its target, AFB5, more intensively than other synthetic auxin herbicides . This interaction leads to changes in the auxin hormone signaling pathway, which subsequently affects the growth and development of plants .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the auxin hormone signaling pathway . This pathway is crucial for plant growth and development. When this compound interacts with AFB5, it disrupts the normal functioning of this pathway, leading to the herbicidal activity of the compound .
Result of Action
The interaction of this compound with AFB5 disrupts the auxin hormone signaling pathway, leading to inhibited growth in plants . This results in potent herbicidal activity, making this compound an effective weed control agent .
Biochemical Analysis
Biochemical Properties
It is known that Methyl picolinate can be used as a biological material or organic compound for life science related research
Cellular Effects
It is known that this compound can be used in life science related research , suggesting that it may have some influence on cell function
Molecular Mechanism
It is known that this compound can be used as a biological material or organic compound for life science related research
Temporal Effects in Laboratory Settings
There is currently limited information available on the temporal effects of this compound in laboratory settings. It is known that this compound is a stable compound with a melting point of 19℃ and a boiling point of 95 °C at 1 mm Hg
Properties
IUPAC Name |
methyl pyridine-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2/c1-10-7(9)6-4-2-3-5-8-6/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMMIHXMBOZYNET-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4062432 | |
Record name | 2-Pyridinecarboxylic acid, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4062432 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2459-07-6 | |
Record name | 2-Pyridinecarboxylic acid, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2459-07-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Carbomethoxypyridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002459076 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl picolinate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1459 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Pyridinecarboxylic acid, methyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Pyridinecarboxylic acid, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4062432 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl pyridine-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.769 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-CARBOMETHOXYPYRIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/II4AAE7Y3A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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